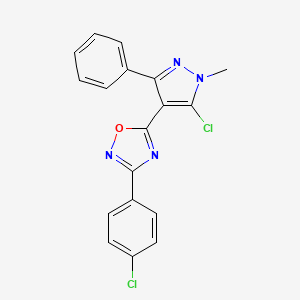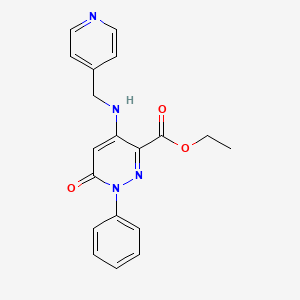
2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine, also known as PNTM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PNTM belongs to the class of morpholine-based sulfonyl compounds and has been shown to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Research in supramolecular chemistry involving naphthalene derivatives and morpholine has shown significant promise. For example, the study by Michał J. Białek et al. (2013) explored the supramolecular chemistry of potent diphosphonic tectons with tuned flexibility, demonstrating the generation of pseudopolymorphs, polymorphs, and adducts using naphthalene derivatives and morpholine. This research provides insights into the structural possibilities and the formation of complex assemblies that could be relevant for materials science and nanotechnology applications (Białek, Zaręba, Janczak, & Zoń, 2013).
Synthetic Methodologies
In the realm of synthetic chemistry, compounds structurally similar to the queried molecule have been synthesized for various purposes. Y. C. S. Kumar et al. (2007) reported an efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing a potent method for creating morpholine derivatives that could serve as building blocks for pharmaceuticals and materials (Kumar, Sadashiva, & Rangappa, 2007).
Structural Studies and Materials Science
The structural analysis and properties of sulfonamide complexes, which share functional group similarities with the queried compound, have been extensively studied. For instance, Tao Wu et al. (2019) correlated magnetic anisotropy with coordination geometry variation in a series of cobalt(ii)-sulfonamide complexes. Such studies are crucial for understanding the magnetic properties of materials and could inform the development of novel magnetic substances (Wu, Zhai, Deng, Chen, Zhang, & Zheng, 2019).
Propiedades
IUPAC Name |
2-pyridin-3-yl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-25(23,18-8-7-15-4-1-2-5-16(15)12-18)21-10-11-24-19(14-21)17-6-3-9-20-13-17/h3,6-9,12-13,19H,1-2,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPUUDCKUOPWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
methanone](/img/structure/B2598367.png)
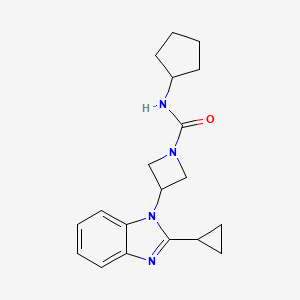
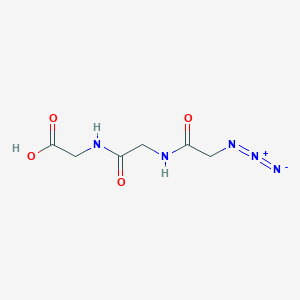
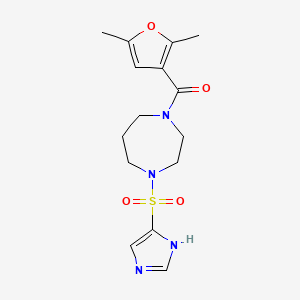
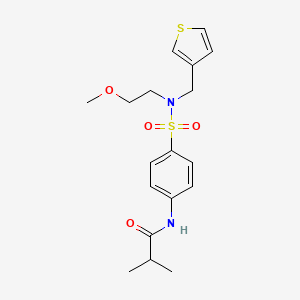
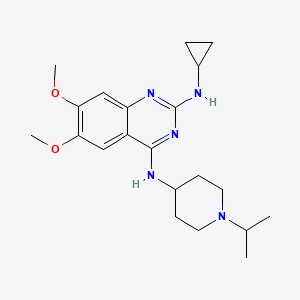

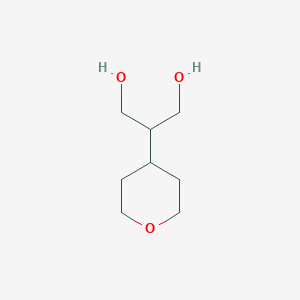
![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)
![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)
